![molecular formula C17H18Cl2N2O2 B5008597 2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE](/img/structure/B5008597.png)
2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE
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Overview
Description
2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE is an organic compound with the molecular formula C17H18Cl2N2O2. It is a derivative of phenoxy herbicides, which are widely used in agriculture for weed control. This compound is known for its unique chemical structure, which combines a dichlorophenoxy group with a dimethylaminophenyl group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE typically involves the reaction of 2,4-dichlorophenoxyacetic acid with 4-(dimethylamino)aniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions precisely. The purification process may include crystallization or distillation to ensure the compound meets industrial standards for purity and quality .
Chemical Reactions Analysis
Types of Reactions
2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on plant growth and development.
Medicine: Investigated for its potential use in drug development, particularly in designing new herbicides and pesticides.
Industry: Used in the formulation of herbicides and pesticides for agricultural applications.
Mechanism of Action
The mechanism of action of 2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE involves its interaction with specific molecular targets in plants. The compound mimics the action of natural plant hormones, leading to uncontrolled growth and eventually plant death. It targets the auxin receptors in plants, disrupting normal cellular processes and causing physiological imbalances .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2-(2,4-Dichlorophenoxy)propanoic acid: Another phenoxy herbicide with similar properties.
2-Methyl-4-chlorophenoxyacetic acid (MCPA): A phenoxy herbicide used for broadleaf weed control.
Uniqueness
2-(2,4-DICHLOROPHENOXY)-N~1~-[4-(DIMETHYLAMINO)PHENYL]PROPANAMIDE is unique due to its combination of dichlorophenoxy and dimethylaminophenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(dimethylamino)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11(23-16-9-4-12(18)10-15(16)19)17(22)20-13-5-7-14(8-6-13)21(2)3/h4-11H,1-3H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBHQMRLHYMAGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N(C)C)OC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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